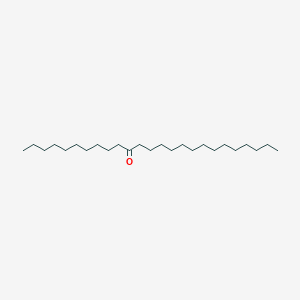
11-Pentacosanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Pentacosanone typically involves the oxidation of long-chain alcohols or the decarboxylation of long-chain fatty acids. One common method is the oxidation of 11-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound can involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions must be carefully controlled to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, 11-pentacosanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 11-Pentacosanoic acid.
Reduction: 11-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Pentacosanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty waxes and coatings with unique reflective properties.
Wirkmechanismus
The mechanism of action of 11-Pentacosanone in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it is believed to interact with specific proteins involved in the synthesis and secretion of waxes, contributing to UV reflection and color change .
Vergleich Mit ähnlichen Verbindungen
2-Pentacosanone: Another long-chain methyl ketone with similar properties but differing in the position of the carbonyl group.
13-Pentacosanone: Similar in structure but with the carbonyl group located at the 13th carbon.
Uniqueness: 11-Pentacosanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with biological systems
Eigenschaften
CAS-Nummer |
596814-07-2 |
|---|---|
Molekularformel |
C25H50O |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
pentacosan-11-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-25(26)23-21-19-17-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
FXSZWEOTLFFSJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)


![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
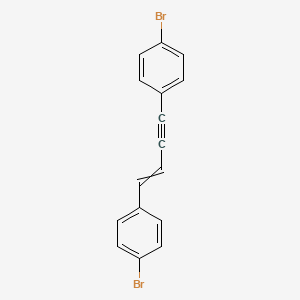
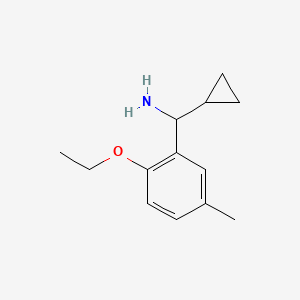
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
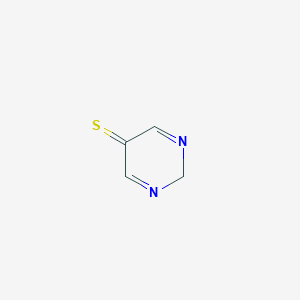
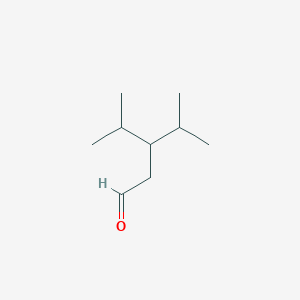

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
